Biotin-dPEG(R)12-TFP ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

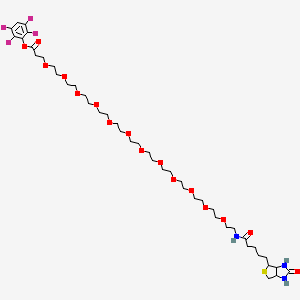

L’ester de biotine-dPEG®₁₂-TFP est un réactif de biotinylation réactif aux amines. Il comporte un espaceur dPEG®₁₂ fonctionnalisé par la biotine qui a été activé avec un ester de 2,3,5,6-tétrafluorophényle (TFP). Ce composé est largement utilisé pour fixer de manière covalente la biotine à diverses molécules, y compris les peptides, les protéines, les acides nucléiques et les surfaces. L’ester TFP offre une meilleure stabilité et réactivité que l’ester NHS correspondant .

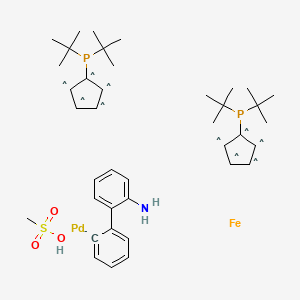

Méthodes De Préparation

La voie de synthèse de l’ester de biotine-dPEG®₁₂-TFP implique l’activation de l’espaceur dPEG®₁₂ avec l’ester TFP. La réaction se produit généralement à un pH de 7,5 à 8,5. Les méthodes de production industrielle peuvent varier, mais l’étape clé est le couplage de l’ester de biotine-dPEG®₁₂-TFP à la molécule cible.

Analyse Des Réactions Chimiques

Types de réaction : L’ester de biotine-dPEG®₁₂-TFP réagit avec les amines primaires libres (par exemple, les chaînes latérales de la lysine) pour former des liaisons amides stables.

Réactifs et conditions : L’ester TFP est plus réactif envers les amines primaires que les esters NHS. Le pH optimal pour la réaction de l’ester TFP est de 7,5 à 8,5, tandis que les esters NHS réagissent mieux à un pH de 6,0 à 7,5.

Produits principaux : Le produit principal est la molécule biotinylée, où la partie biotine est liée de manière covalente.

4. Applications dans la recherche scientifique

L’ester de biotine-dPEG®₁₂-TFP trouve des applications dans :

Recherche en bioconjugaison : Marquage des peptides, des protéines et des acides nucléiques.

Construction supramoléculaire : Création d’assemblages biotinylés.

Chromatographie d’affinité : Purification des molécules biotinylées.

ELISA et essais de capture : Détection d’interactions spécifiques.

Applications De Recherche Scientifique

Biotin-dPEG®₁₂-TFP ester finds applications in:

Bioconjugation Research: Labeling peptides, proteins, and nucleic acids.

Supramolecular Construction: Creating biotinylated assemblies.

Affinity Chromatography: Purification of biotinylated molecules.

ELISA and Pull-Down Assays: Detecting specific interactions.

Mécanisme D'action

L’ester de biotine-dPEG®₁₂-TFP forme des liaisons amides stables avec les amines primaires. Sa partie biotine est essentielle pour la liaison à l’avidine ou à la streptavidine. Ces interactions sont cruciales dans divers essais et expériences.

Comparaison Avec Des Composés Similaires

Unicité : Le long espaceur dPEG®₁₂ de l’ester de biotine-dPEG®₁₂-TFP (47,6 Å) confère une excellente solubilité dans l’eau et réduit l’agrégation par rapport aux réactifs hydrophobes.

Composés similaires : D’autres agents biotinylateurs comprennent la LC-biotine et la LC-LC-biotine.

Propriétés

Formule moléculaire |

C43H69F4N3O16S |

|---|---|

Poids moléculaire |

992.1 g/mol |

Nom IUPAC |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53) |

Clé InChI |

YQTIPJSYUMZZNU-UHFFFAOYSA-N |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)

![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)

![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)